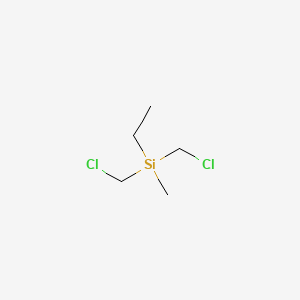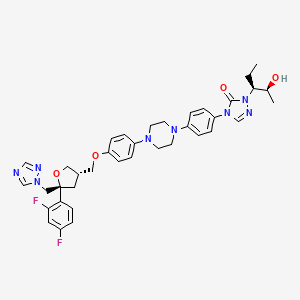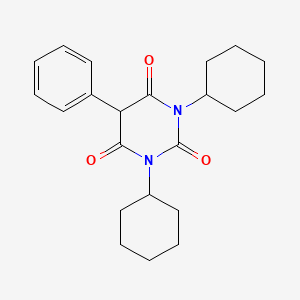
Barbituric acid, 1,3-dicyclohexyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 1,3-dicyclohexyl-5-phenyl- is a derivative of barbituric acid, a compound known for its wide range of applications in medicinal chemistry. This particular derivative is characterized by the presence of two cyclohexyl groups and a phenyl group attached to the barbituric acid core. It is of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclohexyl-5-phenyl-barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after crystallization . The process is relatively straightforward and yields a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic acid as a solvent and acetic anhydride as a dehydrating agent ensures high yield and purity. The process involves careful control of reaction conditions to maintain consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-dicyclohexyl-5-phenyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly at the phenyl group, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups. These products can have different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
1,3-dicyclohexyl-5-phenyl-barbituric acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-dicyclohexyl-5-phenyl-barbituric acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, barbituric acid derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission . Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Arylidene-1,3-dialkylbarbituric acid derivatives: These compounds are similar in structure but have different substituents, leading to variations in their chemical and biological properties.
1,3-Dimethylbarbituric acid: Another derivative with different alkyl groups, used in various chemical reactions.
Uniqueness
1,3-dicyclohexyl-5-phenyl-barbituric acid is unique due to the presence of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. These structural features make it suitable for specific applications, such as corrosion inhibition and potential therapeutic uses .
Propiedades
Número CAS |
747-79-5 |
|---|---|
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1,3-dicyclohexyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2 |
Clave InChI |
VHHKYYKWQDTBFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


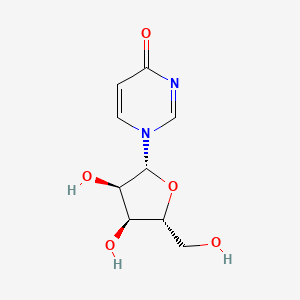
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)


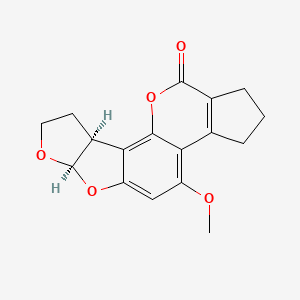


![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
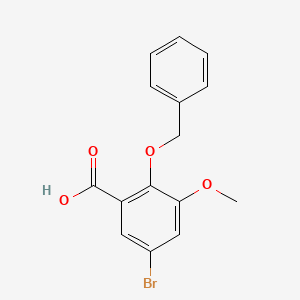
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

